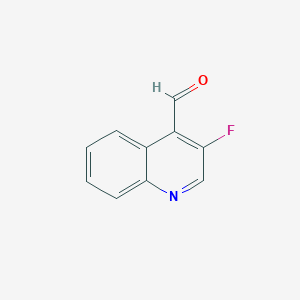
3-Fluoroquinoline-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Fluoroquinoline-4-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular formula of 3-Fluoroquinoline-4-carbaldehyde is C10H6FNO . Its average mass is 175.159 Da and its mono-isotopic mass is 175.043335 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as 3-Fluoroquinoline-4-carbaldehyde, can undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Applications De Recherche Scientifique
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, are synthesized using a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The synthesis of these compounds is a significant area of research due to their wide range of applications .
Biological Activity
Fluorinated quinolines exhibit remarkable biological activity. They are known to enhance the biological activity of fluorinated compounds and provide some unique properties . This makes them valuable in the development of new drugs and treatments .
Antibacterial Activity
Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, have shown significant antibacterial activity. They have been found to be effective against various bacterial strains, making them potential candidates for broad-spectrum bactericidal activity .
Antioxidant Activity
Some fluorinated quinolines have demonstrated antioxidant activity. They have been found to have IC50 values for radical scavenging activity ranging from 5.31 to 16.71 μg/mL .
Drug Development
The quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, could potentially be used in the development of new antimalarial drugs .
In Silico Molecular Docking Analysis
Fluorinated quinolines have been used in in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . This analysis helps in understanding the interaction of these compounds with these enzymes, which can be useful in drug design .
Pharmacokinetic Properties
The drug likeness properties of fluorinated quinolines have been assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation , indicating their potential as drug candidates.
Industrial and Synthetic Organic Chemistry
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Fluorinated quinolines, including 3-Fluoroquinoline-4-carbaldehyde, could potentially have applications in these fields .
Mécanisme D'action
Target of Action
The primary targets of 3-Fluoroquinoline-4-carbaldehyde are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication .
Mode of Action
3-Fluoroquinoline-4-carbaldehyde, like other fluoroquinolones, interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The interaction of 3-Fluoroquinoline-4-carbaldehyde with DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .
Pharmacokinetics
The adme properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
The molecular effect of 3-Fluoroquinoline-4-carbaldehyde’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the prevention of bacterial growth and reproduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoroquinoline-4-carbaldehyde. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s interaction with its targets . Additionally, the presence of other compounds or substances in the environment can also influence the compound’s action .
Safety and Hazards
Orientations Futures
Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This suggests that 3-Fluoroquinoline-4-carbaldehyde may also have potential for future applications in various fields.
Propriétés
IUPAC Name |
3-fluoroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWORFGWYGKZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704689 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-4-carbaldehyde | |
CAS RN |
1261269-78-6 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
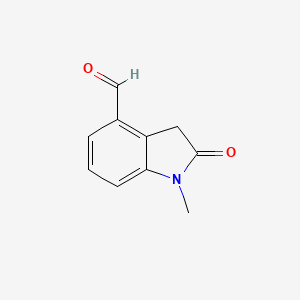

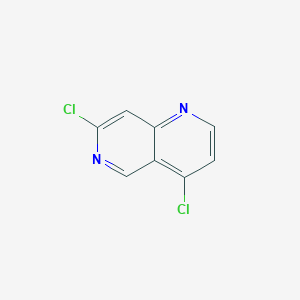
![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)
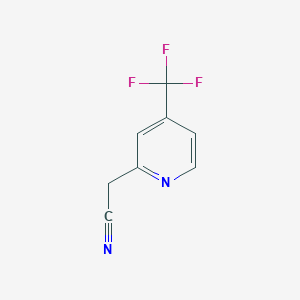

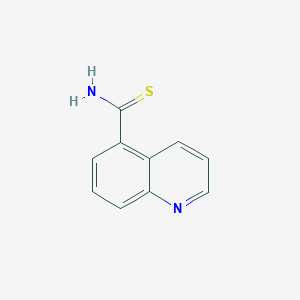
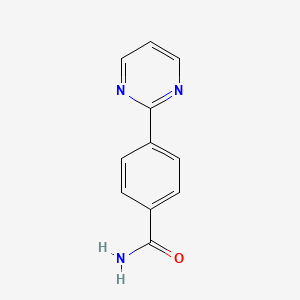
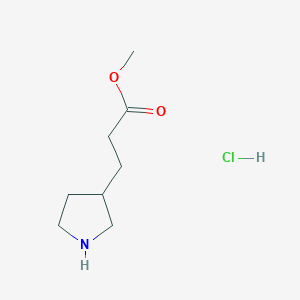


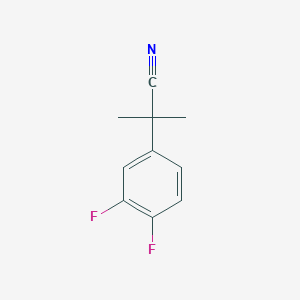
![2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1395976.png)